![molecular formula C9H14O B6262681 octahydro-1H-inden-1-one, Mixture of diastereomers CAS No. 29927-85-3](/img/no-structure.png)
octahydro-1H-inden-1-one, Mixture of diastereomers
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Overview
Description
Octahydro-1H-inden-1-one, also known as 1-Indanone, hexahydro-; 1-Hydrindanone; Bicyclo [4.3.0]nonan-7-one , is a chemical compound with the formula C9H14O . It has a molecular weight of 138.2069 . The compound exists as a mixture of diastereomers .
Molecular Structure Analysis
The molecular structure of octahydro-1H-inden-1-one can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software . The compound has two stereoisomers: trans-1H-Inden-1-one, octahydro- and cis-1H-Inden-1-one, octahydro- .Physical And Chemical Properties Analysis
Octahydro-1H-inden-1-one has a molecular weight of 138.2069 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available resources. For comprehensive property data, it’s recommended to refer to specialized chemistry databases or literature.Scientific Research Applications
Pharmaceuticals: Drug Synthesis
Octahydro-1H-inden-1-one serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its rigid bicyclic structure is beneficial for creating drugs with high binding specificity. For instance, derivatives of this compound have been explored for their potential use in the development of new therapeutic agents with antiviral, anti-inflammatory, and anticancer properties .
Mechanism of Action
- However, considering its structural similarity to other indole derivatives, it may modulate receptors, enzymes, or signaling pathways involved in various physiological processes .
- However, its indole-like structure suggests potential involvement in pathways related to inflammation, neurotransmission, or cell survival .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for octahydro-1H-inden-1-one, mixture of diastereomers involves a multi-step process starting from commercially available starting materials. The key steps include the formation of a bicyclic intermediate, followed by reduction and cyclization to form the final product.", "Starting Materials": [ "Cyclohexanone", "Methyl vinyl ketone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic acid", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: Condensation of cyclohexanone and methyl vinyl ketone in the presence of hydrochloric acid to form a bicyclic intermediate", "Step 2: Reduction of the bicyclic intermediate using sodium borohydride to form a diastereomeric mixture of octahydro-1H-inden-1-ol", "Step 3: Cyclization of the diastereomeric mixture of octahydro-1H-inden-1-ol using acetic acid and sodium acetate to form octahydro-1H-inden-1-one, mixture of diastereomers", "Step 4: Purification of the final product using ethanol" ] } | |
CAS RN |
29927-85-3 |
Product Name |
octahydro-1H-inden-1-one, Mixture of diastereomers |
Molecular Formula |
C9H14O |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
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